Cas no 181795-54-0 (tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate)

tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate structure
181795-54-0 structure
Product Name:tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
CAS No:181795-54-0
MF:C13H24N2O3
MW:256.341263771057
MDL:MFCD31381567
CID:5686149
PubChem ID:54775330
Update Time:2025-07-18

tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
    • tert-butyl (3R,8aS)-3-(hydroxymethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
    • EN300-24736185
    • tert-butyl (3R,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
    • AKOS005263940
    • 181795-54-0
    • MDL: MFCD31381567
    • Inchi: 1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-10-5-4-6-14(10)7-11(15)9-16/h10-11,16H,4-9H2,1-3H3/t10-,11+/m0/s1
    • InChI Key: NDMVHLYKYURZNP-WDEREUQCSA-N
    • SMILES: O(C(C)(C)C)C(N1[C@@H](CO)CN2CCC[C@H]2C1)=O

Computed Properties

  • Exact Mass: 256.17869263g/mol
  • Monoisotopic Mass: 256.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 53Ų

tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate Pricemore >>

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Additional information on tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Introduction to Tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS No. 181795-54-0)

Tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, identified by its CAS number 181795-54-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the class of heterocyclic compounds, which have been extensively studied due to their diverse biological activities and potential therapeutic applications.

The structure of this compound features a hexahydropyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyrazine ring. The presence of a hydroxymethyl group at the 3-position and a tert-butyl ester group at the 2-position adds to its complexity and functionality. The stereochemistry of the molecule, indicated by the (3R,8aS) configuration, plays a crucial role in determining its biological activity and interactions with biological targets.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential as pharmacological agents. The hexahydropyrrolo[1,2-a]pyrazine scaffold has been particularly noted for its role in various pharmacological frameworks. For instance, derivatives of this scaffold have shown promise in the treatment of neurological disorders, cardiovascular diseases, and inflammatory conditions. The specific arrangement of functional groups in Tert-butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate may contribute to its unique pharmacological profile.

One of the key aspects of this compound is its potential as a lead molecule for drug discovery. The hydroxymethyl group at the 3-position can serve as a site for further functionalization, allowing chemists to explore various modifications that could enhance its biological activity. Additionally, the tert-butyl ester group at the 2-position can be hydrolyzed to yield a carboxylic acid functionality, which could be further incorporated into more complex drug molecules.

Recent studies have highlighted the importance of stereochemistry in determining the efficacy and selectivity of pharmaceutical compounds. The (3R,8aS) configuration of Tert-butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate suggests that it may exhibit specific interactions with biological targets that are highly dependent on its three-dimensional structure. This has implications for both the design of synthetic routes and the optimization of drug candidates.

The compound's potential applications extend beyond traditional pharmaceuticals. It has been explored as a building block for more complex molecules in organic synthesis and as a precursor for materials with specialized properties. The versatility of its structure allows for diverse chemical transformations, making it a valuable asset in synthetic chemistry.

Moreover, the study of such heterocyclic compounds contributes to our understanding of fundamental chemical principles and biological processes. By investigating the structure-activity relationships (SAR) of molecules like Tert-butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, researchers can gain insights into how specific structural features influence biological activity. This knowledge is crucial for developing more effective and targeted therapies.

In conclusion, Tert-butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS No. 181795-54-0) represents an intriguing compound with significant potential in pharmaceutical research and synthetic chemistry. Its unique structural features and stereochemistry make it a valuable candidate for further exploration in drug discovery and material science. As research continues to uncover new applications for this molecule and related derivatives, it is likely to play an increasingly important role in advancing our understanding of chemical biology and therapeutic interventions.

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